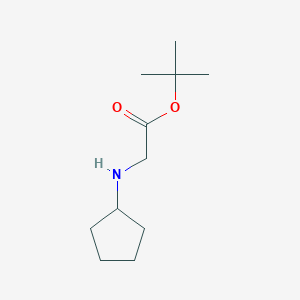

Tert-butyl 2-(cyclopentylamino)acetate

Vue d'ensemble

Description

Tert-butyl 2-(cyclopentylamino)acetate is a chemical compound with the CAS Number: 78773-69-0. It has a molecular weight of 199.29 . The IUPAC name for this compound is tert-butyl (cyclopentylamino)acetate . It is also known by the synonym tert-butyl cyclopentylglycinate .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(cyclopentylamino)acetate can be represented by the SMILES stringO=C(OC(C)(C)C)CNC1CCCC1 . The InChI code for this compound is 1S/C11H21NO2/c1-11(2,3)14-10(13)8-12-9-6-4-5-7-9/h9,12H,4-8H2,1-3H3 .

Applications De Recherche Scientifique

Catalysis and Reaction Mechanisms

The study by Xu et al. (2005) investigated the acetylation of tert-butanol, providing insights into reaction mechanisms catalyzed by 4-(dimethylamino)pyridine (DMAP), which is relevant for understanding the behavior of related compounds in catalyzed reactions. This research highlights the efficiency of nucleophilic catalysis over base-catalyzed pathways in producing tert-butylacetate, a compound similar in nature to "Tert-butyl 2-(cyclopentylamino)acetate" (Xu et al., 2005).

Synthesis Applications

Iuchi et al. (2010) reported on the iridium-catalyzed alpha-alkylation of acetates using primary alcohols and diols, a method that could be applied to the synthesis of structurally related esters. This provides a direct route to important raw materials in organic chemistry, illustrating the potential synthetic utility of compounds like "Tert-butyl 2-(cyclopentylamino)acetate" (Iuchi et al., 2010).

Chemical Properties and Reactions

The work by Hodges et al. (2004) on the synthesis of a spirocyclic indoline lactone via base-promoted cyclization of a related tert-butyl ester demonstrates the chemical reactivity and potential applications of tert-butyl esters in complex molecule synthesis (Hodges et al., 2004).

Propriétés

IUPAC Name |

tert-butyl 2-(cyclopentylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-12-9-6-4-5-7-9/h9,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWUSVUOAIUDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(cyclopentylamino)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)

![4-(4-chlorophenyl)-4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2729259.png)

![3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2729260.png)

![5-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2729261.png)

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729269.png)